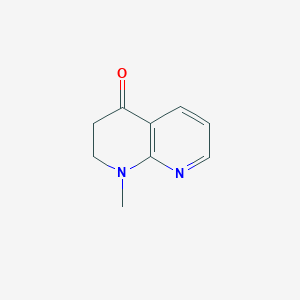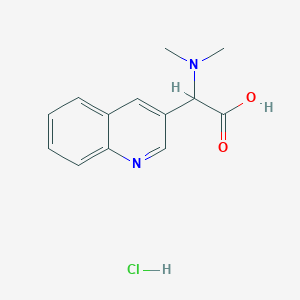
(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid is a complex organic compound that features a piperidine ring substituted with a hydroxy group and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxy-4-phenylpiperidine, which can be synthesized through the hydrogenation of phenylpiperidinone using palladium or rhodium catalysts . The next step involves the alkylation of the piperidine ring with phenylacetic acid derivatives under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: 4-oxo-4-phenylpiperidine.
Reduction: 4-hydroxy-4-phenylpiperidine.
Substitution: Nitro-phenyl derivatives or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. This can lead to changes in neuronal activity and potential therapeutic effects in conditions such as depression and anxiety .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylpiperidine: A simpler analog that lacks the hydroxy and phenylacetic acid groups.
4-Hydroxy-4-phenylpiperidine: Similar structure but without the phenylacetic acid moiety.
Piperine: An alkaloid with a piperidine ring, known for its antioxidant properties.
Uniqueness
(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group, a phenyl group, and a phenylacetic acid moiety makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H21NO3 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
(2S)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C19H21NO3/c21-18(22)17(15-7-3-1-4-8-15)20-13-11-19(23,12-14-20)16-9-5-2-6-10-16/h1-10,17,23H,11-14H2,(H,21,22)/t17-/m0/s1 |
Clave InChI |
GTKDBOZODTZEDK-KRWDZBQOSA-N |
SMILES isomérico |
C1CN(CCC1(C2=CC=CC=C2)O)[C@@H](C3=CC=CC=C3)C(=O)O |
SMILES canónico |
C1CN(CCC1(C2=CC=CC=C2)O)C(C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


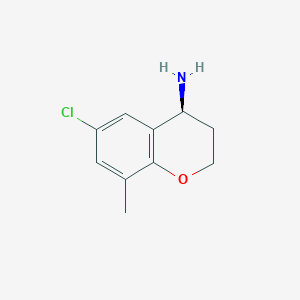

![2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile](/img/structure/B13035805.png)


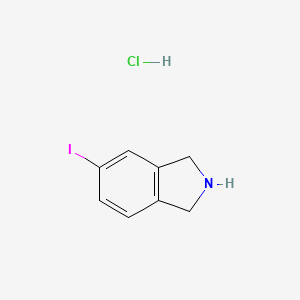
![2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)
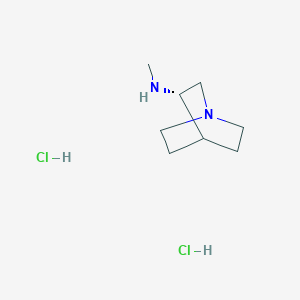
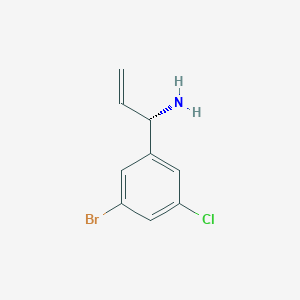
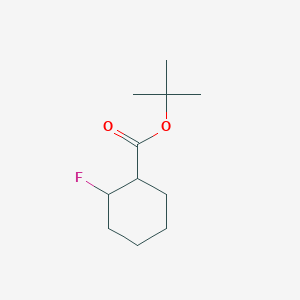
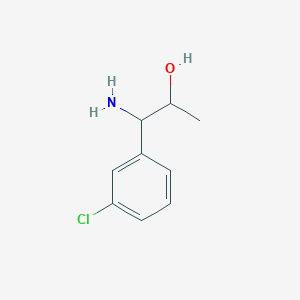
![2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol](/img/structure/B13035857.png)
